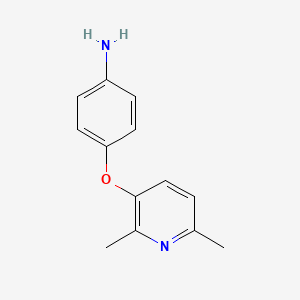
Laminine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laminine is a glycoprotein that is a crucial component of the extracellular matrix in animals. It plays a vital role in cell differentiation, migration, and adhesion. This compound is a heterotrimeric protein composed of three different chains (α, β, and γ) and is essential for the structural scaffolding of almost every tissue in an organism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Laminine is typically extracted from natural sources rather than synthesized chemically due to its complex structure. One common source is the Engelbreth-Holm-Swarm (EHS) tumor tissue, from which this compound can be extracted using neutral buffers containing 0.5 M sodium chloride or 10 mM ethylenediaminetetraacetic acid (EDTA) .
Industrial Production Methods
In industrial settings, this compound is produced through recombinant DNA technology. This involves inserting the genes encoding the α, β, and γ chains into host cells, which then express and assemble the this compound protein. The recombinant this compound is then purified using chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Laminine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can break these disulfide bonds, altering the protein’s structure.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced by others through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are used as reducing agents.
Substitution: Site-directed mutagenesis is performed using polymerase chain reaction (PCR) and specific primers.
Major Products Formed
The major products formed from these reactions include various isoforms of this compound with altered structural and functional properties .
Aplicaciones Científicas De Investigación
Laminine has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein-protein interactions and the effects of post-translational modifications.
Biology: Plays a crucial role in cell culture systems, providing a substrate for cell adhesion and growth.
Medicine: Investigated for its potential in regenerative medicine, particularly in wound healing and tissue engineering.
Industry: Used in the production of biomaterials and as a coating for cell culture surfaces to enhance cell attachment and proliferation
Mecanismo De Acción
Laminine exerts its effects by binding to cell surface receptors such as integrins and dystroglycan. This binding triggers intracellular signaling pathways that regulate cell adhesion, migration, and differentiation. The α, β, and γ chains of this compound interact with various molecular targets, including integrins and other extracellular matrix proteins, to mediate these effects .
Comparación Con Compuestos Similares
Laminine is unique among extracellular matrix proteins due to its heterotrimeric structure and its ability to form a cross-shaped molecule. Similar compounds include:
Fibronectin: Another glycoprotein involved in cell adhesion and migration but lacks the trimeric structure of this compound.
Collagen: A major structural protein in the extracellular matrix, but it forms triple helices rather than the cruciform structure of this compound.
Elastin: Provides elasticity to tissues but does not have the same cell adhesion properties as this compound
This compound’s unique structure and multifunctional properties make it a critical component of the extracellular matrix and a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
2408-79-9 |
|---|---|
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2-amino-6-(trimethylazaniumyl)hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3 |
Clave InChI |
MXNRLFUSFKVQSK-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)

![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)






![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)


